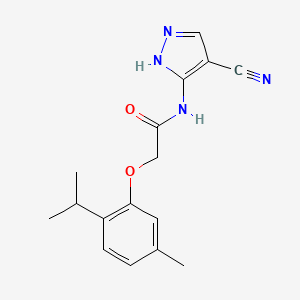
N-(4-cyano-1H-pyrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyano-1H-pyrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a cyano group and an acetamide moiety linked to a phenoxy group with isopropyl and methyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-1H-pyrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano donor, such as cyanogen bromide.
Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(4-cyano-1H-pyrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
科学的研究の応用
N-(4-cyano-1H-pyrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of N-(4-cyano-1H-pyrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit a key enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
類似化合物との比較
N-(4-cyano-1H-pyrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-cyano-1H-pyrazol-5-yl)-2-(2-isopropylphenoxy)acetamide: Lacks the methyl group on the phenoxy ring, which may affect its chemical reactivity and biological activity.
N-(4-cyano-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide: Lacks the isopropyl group on the phenoxy ring, potentially altering its properties.
N-(4-cyano-1H-pyrazol-5-yl)-2-(phenoxy)acetamide: Lacks both the isopropyl and methyl groups, which could significantly impact its behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.
特性
分子式 |
C16H18N4O2 |
|---|---|
分子量 |
298.34 g/mol |
IUPAC名 |
N-(4-cyano-1H-pyrazol-5-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C16H18N4O2/c1-10(2)13-5-4-11(3)6-14(13)22-9-15(21)19-16-12(7-17)8-18-20-16/h4-6,8,10H,9H2,1-3H3,(H2,18,19,20,21) |
InChIキー |
BJFUJTLKEQYDRV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=NN2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


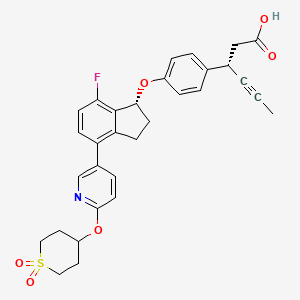
![3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13366170.png)

![2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366181.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
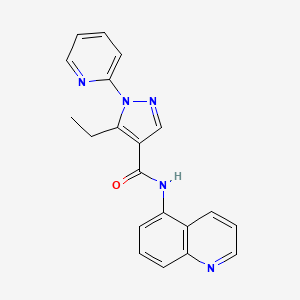
![[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)
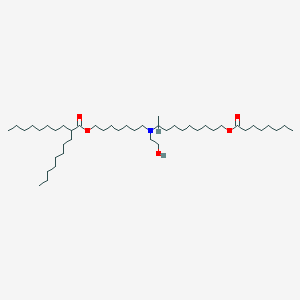
![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
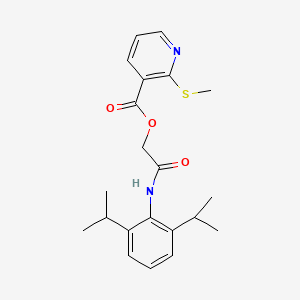
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366224.png)
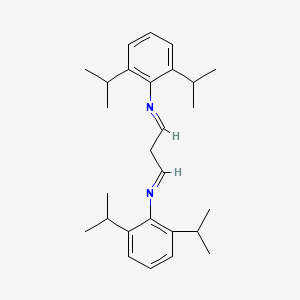
![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)

